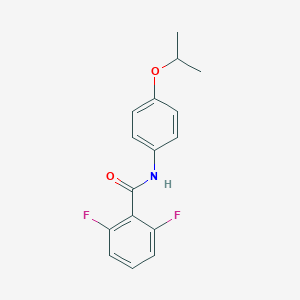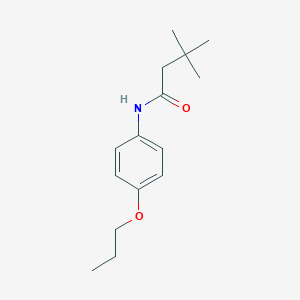![molecular formula C24H24N2O4 B267056 N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide](/img/structure/B267056.png)
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide, commonly known as Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate, is a synthetic organic compound that is used in scientific research. It is an inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in cell survival, proliferation, and metabolism. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Mécanisme D'action
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate inhibits the PKB/Akt pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets such as mTOR and GSK-3β, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce glucose uptake and metabolism. The compound has also been shown to inhibit autophagy, a process that is involved in the degradation of damaged or unwanted cellular components.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of the PKB/Akt pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. The compound is also relatively stable and can be easily synthesized using standard organic chemistry techniques.
However, there are also limitations to using Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate. One direction is to investigate the use of the compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness. Another direction is to study the effects of PKB/Akt inhibition on other cellular processes, such as DNA damage repair and immune response. Finally, there is potential for the development of new analogs of Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate with improved solubility and pharmacokinetic properties for use in therapeutic applications.
Méthodes De Synthèse
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate can be synthesized using various methods. One of the most common methods involves the reaction of 3-aminobenzoic acid with 2-phenoxyethanol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride and methylamine to yield the final product.
Applications De Recherche Scientifique
Methyl 3-(2-phenoxyethyl)amino-4-(acetamido)benzoate has been used in various scientific research applications. It has been shown to inhibit the PKB/Akt pathway, which is involved in cancer cell growth and survival. The compound has been used to study the role of PKB/Akt in various cancer types, including breast cancer, lung cancer, and prostate cancer. It has also been used to investigate the effects of PKB/Akt inhibition on cell metabolism and autophagy.
Propriétés
Nom du produit |
N-{4-[acetyl(methyl)amino]phenyl}-3-(2-phenoxyethoxy)benzamide |
|---|---|
Formule moléculaire |
C24H24N2O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
N-[4-[acetyl(methyl)amino]phenyl]-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C24H24N2O4/c1-18(27)26(2)21-13-11-20(12-14-21)25-24(28)19-7-6-10-23(17-19)30-16-15-29-22-8-4-3-5-9-22/h3-14,17H,15-16H2,1-2H3,(H,25,28) |
Clé InChI |
LZBNQUOYGPIACM-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
SMILES canonique |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dichloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266978.png)
![3,5-dichloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B266980.png)
![N-[3-(butyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266982.png)
![N-[4-(isobutyrylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B266983.png)
![2-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B266984.png)
![3-methyl-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B266985.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B266986.png)
![3-chloro-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B266987.png)
![N-isopropyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266989.png)
![N-butyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B266990.png)
![3-[(3-phenylpropanoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B266993.png)
![3-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266995.png)